molecular formula C24H21NO2S B14975340 3-hydroxy-1-[4-(methylsulfanyl)benzyl]-4,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-[4-(methylsulfanyl)benzyl]-4,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14975340
M. Wt: 387.5 g/mol
InChI Key: BPWWGIMTOVKIGS-UHFFFAOYSA-N
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Description

3-HYDROXY-1-{[4-(METHYLSULFANYL)PHENYL]METHYL}-4,5-DIPHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a pyrrolone ring, phenyl groups, and a methylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-1-{[4-(METHYLSULFANYL)PHENYL]METHYL}-4,5-DIPHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes and ketones followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-1-{[4-(METHYLSULFANYL)PHENYL]METHYL}-4,5-DIPHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The phenyl and methylsulfanyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are tailored to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-HYDROXY-1-{[4-(METHYLSULFANYL)PHENYL]METHYL}-4,5-DIPHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the development of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-HYDROXY-1-{[4-(METHYLSULFANYL)PHENYL]METHYL}-4,5-DIPHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolone derivatives and phenyl-substituted heterocycles. Examples are:

  • 3-HYDROXY-1-{[4-(METHYLSULFANYL)PHENYL]METHYL}-4,5-DIPHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • 3-HYDROXY-1-{[4-(METHYLSULFANYL)PHENYL]METHYL}-4,5-DIPHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE

Uniqueness

The uniqueness of 3-HYDROXY-1-{[4-(METHYLSULFANYL)PHENYL]METHYL}-4,5-DIPHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific substituents and the resulting chemical and biological properties. Its combination of hydroxyl, methylsulfanyl, and phenyl groups provides a distinct profile that can be exploited for various applications.

Properties

Molecular Formula

C24H21NO2S

Molecular Weight

387.5 g/mol

IUPAC Name

4-hydroxy-1-[(4-methylsulfanylphenyl)methyl]-2,3-diphenyl-2H-pyrrol-5-one

InChI

InChI=1S/C24H21NO2S/c1-28-20-14-12-17(13-15-20)16-25-22(19-10-6-3-7-11-19)21(23(26)24(25)27)18-8-4-2-5-9-18/h2-15,22,26H,16H2,1H3

InChI Key

BPWWGIMTOVKIGS-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)CN2C(C(=C(C2=O)O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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